methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a thioxo group. The presence of the trimethoxybenzylidene moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an appropriate acid catalyst to yield the thiazolidinone ring.
Esterification: The final step involves the esterification of the thiazolidinone derivative with methyl 6-bromohexanoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The trimethoxybenzylidene moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate .
- 3-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoic acid .
Uniqueness
Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for further research and development.
Biological Activity
Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolidinone core with various substituents that contribute to its biological activity. The molecular formula is C19H23NO5S2 with a molar mass of approximately 393.52 g/mol. Its structure includes a hexanoate group and a thiazolidinone moiety that is crucial for its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A notable study evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Antibacterial Activity
The compound exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics such as ampicillin and streptomycin. The following table summarizes the antibacterial activity against selected bacterial strains:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Enterobacter cloacae | 0.004 | 0.008 |
Staphylococcus aureus | 0.015 | 0.030 |
Bacillus cereus | 0.015 | 0.030 |
Escherichia coli | 0.030 | 0.060 |
Pseudomonas aeruginosa | 0.011 | 0.020 |
The most sensitive organism was Enterobacter cloacae, while Escherichia coli showed the highest resistance among the tested strains .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrated antifungal activity against various fungal strains:
Fungal Strain | MIC (mg/mL) |
---|---|
Trichoderma viride | 0.004 |
Aspergillus fumigatus | 0.060 |
The compound's antifungal properties were particularly notable against Trichoderma viride, indicating its potential for broader applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the thiazolidinone structure and substituents on the benzylidene moiety significantly influence biological activity. For instance, the presence of methoxy groups in specific positions on the aromatic ring enhances both antibacterial and antifungal activities.
Case Studies and Research Findings
A series of experiments were conducted to assess the pharmacological potential of related compounds derived from thiazolidinones:
- Case Study on Derivatives : A study involving various derivatives of thiazolidinones found that compounds with larger alkyl substituents exhibited enhanced activity against resistant strains of bacteria compared to their smaller counterparts.
- In Vivo Studies : Preliminary in vivo studies indicated that this compound effectively reduced bacterial load in infected models without significant toxicity to host cells.
Properties
Molecular Formula |
C20H25NO6S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 6-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C20H25NO6S2/c1-24-14-10-13(11-15(25-2)18(14)27-4)12-16-19(23)21(20(28)29-16)9-7-5-6-8-17(22)26-3/h10-12H,5-9H2,1-4H3/b16-12- |
InChI Key |
OFOVPJDTOVFGRV-VBKFSLOCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC |
Origin of Product |
United States |
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